1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine
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Overview
Description
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine is an organoboron compound that features a boron atom within a dioxaborolane ring. This compound is of significant interest in organic synthesis due to its unique reactivity and stability. It is commonly used in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with propan-1-amine under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or copper to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine undergoes various types of chemical reactions, including:
Hydroboration: The addition of boron and hydrogen across a double bond.
Coupling Reactions: Formation of carbon-carbon bonds through reactions with aryl halides.
Common Reagents and Conditions
Borylation: Often performed in the presence of a palladium catalyst.
Hydroboration: Typically requires transition metal catalysts such as rhodium or iridium.
Coupling Reactions: Utilizes copper or palladium catalysts to facilitate the reaction.
Major Products
The major products formed from these reactions include various boron-containing organic compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and bioactive compounds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable covalent bonds with other atoms, facilitating the formation of complex molecular structures. This reactivity is harnessed in various chemical reactions to achieve desired transformations .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
Uniqueness
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine is unique due to its specific structure, which combines a dioxaborolane ring with a propan-1-amine group. This combination imparts distinct reactivity and stability, making it a valuable compound in various chemical and industrial applications .
Properties
Molecular Formula |
C9H20BNO2 |
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Molecular Weight |
185.07 g/mol |
IUPAC Name |
1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine |
InChI |
InChI=1S/C9H20BNO2/c1-6-7(11)10-12-8(2,3)9(4,5)13-10/h7H,6,11H2,1-5H3 |
InChI Key |
LHFCQMRZXPYWPE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(CC)N |
Origin of Product |
United States |
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